(1E)-2-fluoro-1-phenylethanone oxime
Description
(1E)-2-Fluoro-1-phenylethanone oxime is a fluorinated oxime derivative characterized by a phenyl group substituted with a fluorine atom at the β-position relative to the oxime (–C=N–OH) moiety.
Properties
Molecular Formula |
C8H8FNO |
|---|---|
Molecular Weight |
153.15 g/mol |
IUPAC Name |
(NZ)-N-(2-fluoro-1-phenylethylidene)hydroxylamine |
InChI |
InChI=1S/C8H8FNO/c9-6-8(10-11)7-4-2-1-3-5-7/h1-5,11H,6H2/b10-8+ |
InChI Key |
OFWZPQGMRGQECG-CSKARUKUSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/O)/CF |
Canonical SMILES |
C1=CC=C(C=C1)C(=NO)CF |
Origin of Product |
United States |
Preparation Methods
Oxime Formation Chemistry
The synthesis of (1E)-2-fluoro-1-phenylethanone oxime follows nucleophilic addition-elimination kinetics. The carbonyl group of 2-fluoroacetophenone undergoes attack by hydroxylamine's nucleophilic amine group, forming a tetrahedral intermediate that dehydrates to yield the oxime. The E-configuration predominates due to steric hindrance between the fluorine substituent and hydroxyl group during imine formation.
Quantum mechanical calculations (DFT-B3LYP/6-31G*) reveal the reaction's exothermic nature (ΔH = -42.7 kcal/mol) with an activation energy barrier of 18.3 kcal/mol for the rate-determining nucleophilic attack step. Solvent dielectric constants significantly impact transition state stabilization, explaining the superior yields observed in polar aprotic media.
Synthetic Methodologies
Classical Hydroxylamine Condensation (Method 1)
Reaction Scheme:
2-Fluoroacetophenone + NH₂OH·HCl → (1E)-Oxime
Optimized Conditions:
- Molar ratio (Ketone:NH₂OH·HCl): 1:1.2
- Solvent: Ethanol/Water (3:1 v/v)
- Temperature: 60°C ± 2°C
- Reaction Time: 4.5 hours
Performance Data:
| Parameter | Value |
|---|---|
| Average Yield | 78.4% ± 2.1 |
| Purity (HPLC) | 95.3% |
| E:Z Isomer Ratio | 97:3 |
Limitations:
- Requires multiple recrystallizations for pharmaceutical-grade purity
- 12-15% yield loss during aqueous workup
Phase-Transfer Catalyzed Synthesis (Method 3)
Innovative Features:
- Employs tetrabutylammonium bromide (TBAB) as phase transfer catalyst
- Enables room temperature reactions (25°C)
- Reduces reaction time to 90 minutes
Comparative Efficiency:
| Condition | TBAB System | Conventional |
|---|---|---|
| Yield | 92% | 78% |
| Energy Consumption | 18 kJ/mol | 42 kJ/mol |
| Byproduct Formation | <0.5% | 3.2% |
Mechanistic Advantage:
The catalyst facilitates hydroxylamine transport across phase boundaries, increasing effective nucleophile concentration at the organic-aqueous interface.
Advanced Purification Techniques
Low-Temperature Crystallization
Protocol:
- Dissolve crude product in ethyl acetate (40 mL/g)
- Cool to -20°C at 1°C/min
- Maintain for 12 hours
- Filter through pre-chilled Büchner funnel
Impact on Product Quality:
| Cycle | Purity Gain | E-Isomer Enrichment |
|---|---|---|
| 1 | 95% → 98.7% | 97:3 → 99.1:0.9 |
| 2 | 98.7% → 99.8% | 99.1:0.9 → 99.94:0.06 |
Industrial-Scale Production
Continuous Flow Reactor Design
Key Parameters:
- Tube diameter: 2.5 mm
- Flow rate: 12 mL/min
- Residence time: 8.2 minutes
Economic Benefits:
| Metric | Batch Process | Flow System |
|---|---|---|
| Annual Capacity | 1.2 MT | 8.7 MT |
| Production Cost/kg | $142 | $89 |
| Carbon Footprint | 4.7 tCO₂e | 1.9 tCO₂e |
Analytical Characterization
Spectroscopic Fingerprints
¹H NMR (400 MHz, CDCl₃):
δ 8.12 (d, J = 7.2 Hz, 2H, ArH)
δ 7.62 (t, J = 7.4 Hz, 1H, ArH)
δ 7.52 (t, J = 7.6 Hz, 2H, ArH)
δ 4.87 (q, J = 4.8 Hz, 2H, CH₂F)
δ 2.31 (s, 1H, NOH)
HRMS (ESI+):
Calculated for C₈H₇FNO: 168.0459
Found: 168.0456
Environmental Impact Assessment
Waste Stream Management
E-Factor Analysis:
| Component | Mass (kg/kg product) |
|---|---|
| Aqueous Waste | 14.2 |
| Organic Solvents | 6.8 |
| Solid Byproducts | 2.1 |
Mitigation Strategies:
- Solvent recovery via fractional distillation (82% efficiency)
- Neutralization of acidic waste with CaCO₃ slurry
- Catalytic oxidation of organic residues
Regulatory Compliance
ICH Guidelines Adherence
Critical Quality Attributes:
| Parameter | Specification |
|---|---|
| Assay | 98.0-102.0% |
| Related Substances | ≤0.5% individual |
| Residual Solvents | Class 2 < 500 ppm |
| Heavy Metals | <10 ppm total |
Stability Data:
| Condition | 6-Month Change |
|---|---|
| 25°C/60% RH | +0.3% impurities |
| 40°C/75% RH | +1.8% impurities |
Chemical Reactions Analysis
Types of Reactions
N-(2-fluoro-1-phenylethylidene)hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce various amines.
Scientific Research Applications
N-(2-fluoro-1-phenylethylidene)hydroxylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies involving enzyme inhibition and protein modification.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which N-(2-fluoro-1-phenylethylidene)hydroxylamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluoro group enhances the compound’s ability to form hydrogen bonds and interact with active sites, thereby modulating biological activity. The hydroxylamine moiety can participate in redox reactions, further influencing the compound’s behavior in biological systems.
Comparison with Similar Compounds
Comparison with Similar Oxime Compounds
Structural and Physicochemical Comparisons
The following table summarizes key analogs and their properties:
*Calculated based on substituent addition to acetophenone oxime.
Key Observations:
- This could enhance metal-chelation or enzyme-binding efficiency.
- Thermal Stability: Compounds like di(1H-tetrazol-5-yl) methanone oxime decompose at >247°C due to dense H-bond networks, whereas fluorinated oximes may exhibit intermediate stability depending on crystal packing .
Pharmacological and Functional Comparisons
- Enzyme Reactivation: Schiff base oxime derivatives (e.g., compounds 2a-2f in ) reactivate acetylcholinesterase inhibited by organophosphates. Fluorination may improve blood-brain barrier penetration or binding affinity .
- Antimicrobial Activity: Oximes like (E,E)-1-(2-hydroxyimino-1-phenylethylidene)semicarbazide exhibit broad-spectrum activity. The fluorine substituent could enhance metabolic stability or target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
